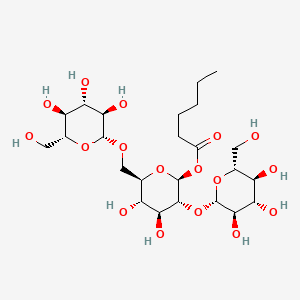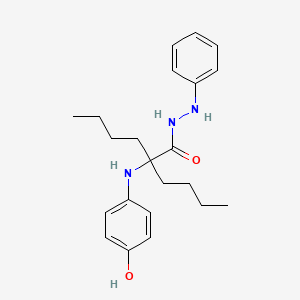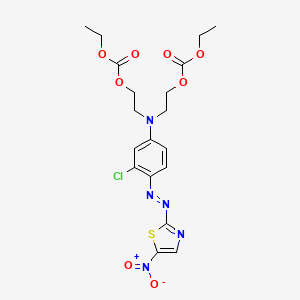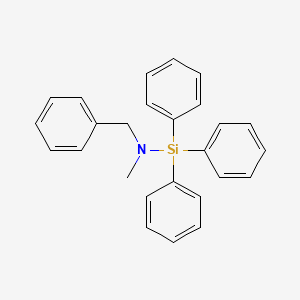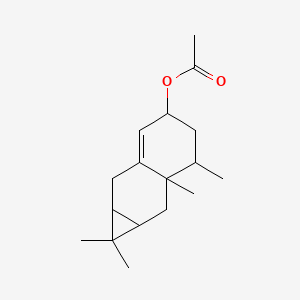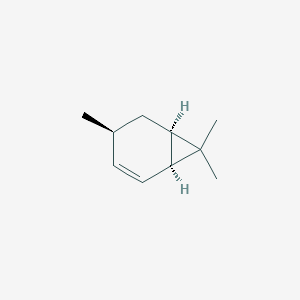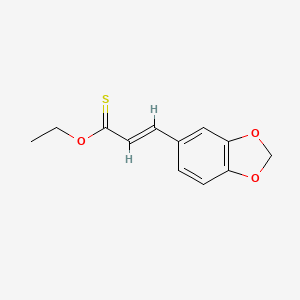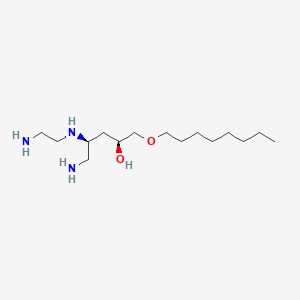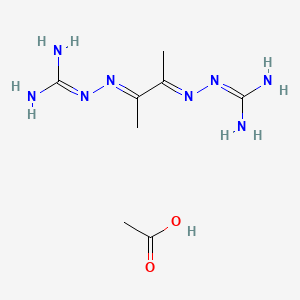
Hydrazinecarboximidamide, 2,2'-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate typically involves the reaction of hydrazinecarboximidamide with 1,2-dimethyl-1,2-ethanediylidene under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate can be compared with other similar compounds, such as:
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis-, dihydrochloride: This compound has a similar structure but with a phenyl group instead of a dimethyl group.
Hydrazinecarboximidamide, 2,2’-(1-propyl-1,2-ethanediylidene)bis-: This compound features a propyl group in place of the dimethyl group.
The uniqueness of Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
62580-87-4 |
|---|---|
Molecular Formula |
C8H18N8O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
acetic acid;2-[(E)-[(3E)-3-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C6H14N8.C2H4O2/c1-3(11-13-5(7)8)4(2)12-14-6(9)10;1-2(3)4/h1-2H3,(H4,7,8,13)(H4,9,10,14);1H3,(H,3,4)/b11-3+,12-4+; |
InChI Key |
RHALGVPCVOQQAP-FLVPNXLJSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C.CC(=O)O |
Canonical SMILES |
CC(=NN=C(N)N)C(=NN=C(N)N)C.CC(=O)O |
Related CAS |
1945-67-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


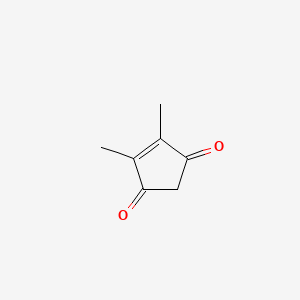
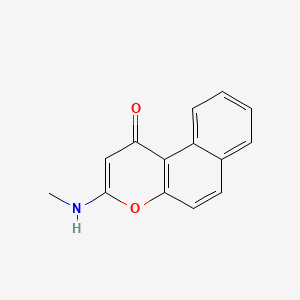
![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
